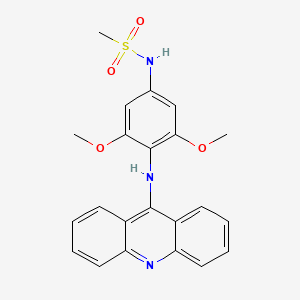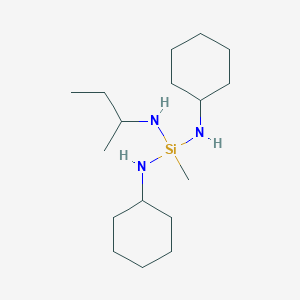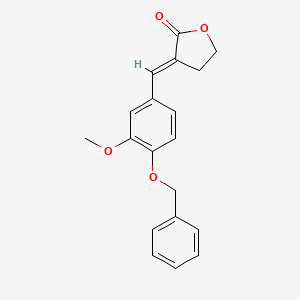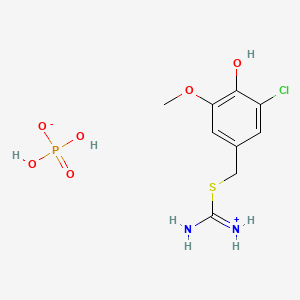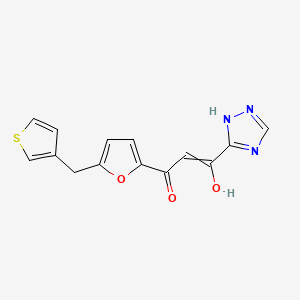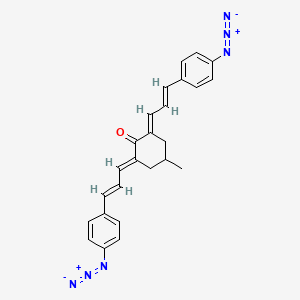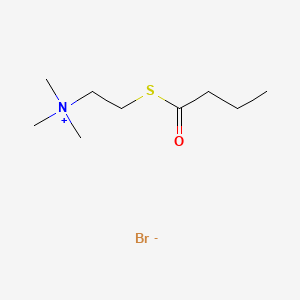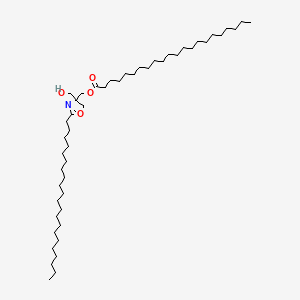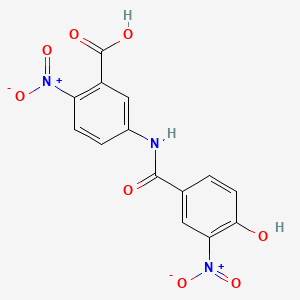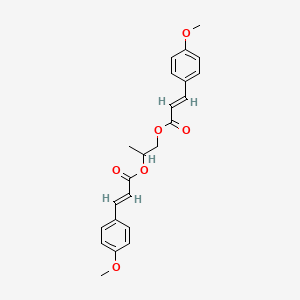
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a chloro, methyl, and sulphophenyl group attached to an azo linkage, which is further connected to a malonate ester. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate typically involves the azo coupling reaction between a diazonium salt and a malonate ester. The general synthetic route can be summarized as follows:
Diazotization: The starting material, 5-chloro-4-methyl-2-sulphanilic acid, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with diethyl malonate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form corresponding nitro compounds.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
科学研究应用
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate involves its interaction with various molecular targets:
Azo Group: The azo linkage can undergo reduction to form amines, which can interact with biological molecules.
Sulphophenyl Group: The sulphophenyl group can enhance the solubility and reactivity of the compound, facilitating its interaction with enzymes and receptors.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester without the azo and sulphophenyl groups.
5-chloro-2-methylbenzenesulfonic acid: Lacks the azo and malonate ester functionalities.
Azo dyes: Compounds with similar azo linkages but different substituents.
Uniqueness
Diethyl ((5-chloro-4-methyl-2-sulphophenyl)azo)malonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloro, methyl, and sulphophenyl groups, along with the azo linkage and malonate ester, makes it a versatile compound for various applications.
属性
CAS 编号 |
84696-90-2 |
|---|---|
分子式 |
C14H17ClN2O7S |
分子量 |
392.8 g/mol |
IUPAC 名称 |
4-chloro-2-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H17ClN2O7S/c1-4-23-13(18)12(14(19)24-5-2)17-16-10-7-9(15)8(3)6-11(10)25(20,21)22/h6-7,12H,4-5H2,1-3H3,(H,20,21,22) |
InChI 键 |
JUIHWJWUBFEXDS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)OCC)N=NC1=C(C=C(C(=C1)Cl)C)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


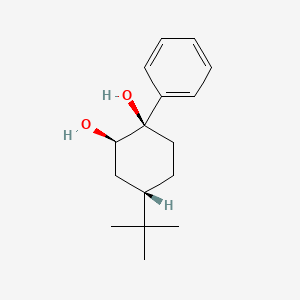

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
